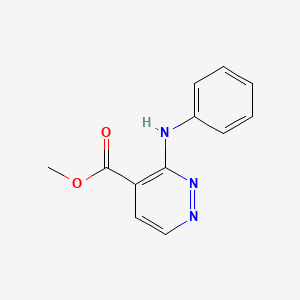

Methyl 3-(phenylamino)pyridazine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-anilinopyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)10-7-8-13-15-11(10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHXBUQGVAANIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=NC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 3-(phenylamino)pyridazine-4-carboxylate and its Derivatives

The construction of the pyridazine (B1198779) scaffold and its derivatives is a well-documented area of heterocyclic chemistry. rjptonline.org Key strategies include building the ring from acyclic precursors or modifying a pre-existing pyridazine core.

The most classical and widely used method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgliberty.edu This approach leverages the nucleophilicity of hydrazine to form a stable six-membered aromatic ring.

The general strategy involves the reaction of a 1,4-diketone or a 4-ketoacid with hydrazine, which initially forms a dihydropyridazine (B8628806) intermediate. chemtube3d.com Subsequent oxidation or aromatization leads to the final pyridazine product. chemtube3d.comyoutube.com This method is highly versatile, as the substitution pattern on the final pyridazine is dictated by the structure of the 1,4-dicarbonyl precursor. For the synthesis of this compound, a suitably substituted γ-ketoester would be required to react with phenylhydrazine (B124118) or a related derivative. An alternative one-pot approach can involve the modification of a pre-existing furan (B31954) ring, which is converted into a 1,4-dicarbonyl intermediate before the cyclization step with hydrazine. nih.gov

Table 1: Examples of 1,4-Dicarbonyl Precursors in Pyridazine Synthesis

| Precursor Type | Hydrazine Derivative | Intermediate | Final Product | Reference(s) |

| 1,4-Diketone | Hydrazine Hydrate | Dihydropyridazine | Substituted Pyridazine | chemtube3d.com |

| 4-Ketoacid | Hydrazine Hydrate | Dihydropyridazinone | Pyridazinone | wikipedia.org |

| γ-Ketoester | Phenylhydrazine | Dihydropyridazine | Phenyl-substituted Pyridazine | wikipedia.org |

| In situ generated 1,4-dicarbonyl (from furan) | Hydrazine Hydrate | Dihydropyridazine | Pyridazine C-Nucleoside | nih.gov |

Nucleophilic aromatic substitution (SNA_r_) is a powerful method for functionalizing the electron-deficient pyridazine ring. thieme-connect.de The two adjacent nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it susceptible to attack by nucleophiles, particularly at positions activated by a suitable leaving group. nih.govresearchgate.net

To synthesize the target compound, this strategy would typically involve a pyridazine precursor bearing a good leaving group, such as a halogen (Cl, Br), at the 3-position. Reaction of this precursor, namely Methyl 3-halopyridazine-4-carboxylate, with aniline (B41778) in the presence of a base would lead to the displacement of the halide and the formation of the desired C-N bond. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and other substituents on the pyridazine ring. nih.govresearchgate.net In some cases, vicarious nucleophilic substitution (VNS) can be employed to introduce substituents onto pyridazine rings that lack a traditional leaving group. rsc.org

Table 2: Nucleophilic Substitution on Pyridazine Rings

| Pyridazine Substrate | Nucleophile | Conditions | Product Type | Reference(s) |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Aniline derivatives | Base, Solvent | 4-Anilino-pyridazinone | nih.govresearchgate.net |

| 3-Chloropyridazine | Amine | Base, Solvent | 3-Aminopyridazine (B1208633) | amanote.com |

| 4-Halogenopyridazine | Potassium Amide | Liquid Ammonia (B1221849) | 4-Aminopyridazine | wur.nl |

| Pyridazine Dicyanomethylide | Carbanion | VNS Conditions | 4-Substituted Pyridazine | rsc.org |

Modern cross-coupling reactions provide efficient and highly modular routes to substituted pyridazines. nih.govnih.gov These transition metal-catalyzed reactions are valued for their functional group tolerance and broad substrate scope.

The Suzuki-Miyaura coupling , catalyzed by palladium, is a prominent method for forming C-C bonds. researchgate.net In the context of synthesizing the target compound's core structure, this could involve the reaction of a 3-halopyridazine derivative with an appropriate arylboronic acid. nih.govmdpi.com

The Ullmann arylation , a copper-catalyzed reaction, is particularly suited for forming C-N bonds. bohrium.comnih.govresearcher.life This approach could be used to construct the phenylamino (B1219803) linkage by coupling a 3-aminopyridazine-4-carboxylate precursor with a phenyl halide. nih.gov This method is often complementary to palladium-catalyzed C-N coupling reactions.

Table 3: Comparison of Cross-Coupling Reactions for Pyridazine Functionalization

| Reaction | Catalyst | Coupling Partners | Bond Formed | Key Features | Reference(s) |

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄) | Halopyridazine + Arylboronic acid | C-C | High functional group tolerance, mild conditions. | nih.govnih.govmdpi.com |

| Ullmann Arylation | Copper salts (e.g., Cu(OAc)₂) | Aminopyridazine + Aryl halide | C-N | Effective for C-N bond formation, often requires higher temperatures. | bohrium.comnih.govnih.gov |

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like pyridazinones from simple, readily available starting materials in a single synthetic operation. researchgate.net These reactions build molecular complexity rapidly by forming multiple bonds in one pot.

One such approach involves the copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynyl esters to regioselectively produce pyridazinones. nih.gov Another reported MCR for pyridazinone synthesis is an ultrasound-promoted reaction between arenes, cyclic anhydrides, and arylhydrazines, catalyzed by an ionic liquid. researchgate.net While these methods typically yield pyridazinone cores, they could be adapted to produce precursors for this compound.

Table 4: Multi-Component Routes to Pyridazine Scaffolds

| Components | Catalyst/Promoter | Product Type | Reference(s) |

| Aldehyde + Hydrazine + Alkynyl ester | Copper(I) | Pyridazinone | nih.gov |

| Arene + Cyclic anhydride (B1165640) + Arylhydrazine | [bmim]Br/AlCl₃, Ultrasound | Pyridazinone | researchgate.net |

| 1,3-Dicarbonyl + Hydrazine + Isothiocyanate | Base | Functionalized Pyrazole (related heterocycle) | nih.gov |

Post-synthesis modification of the functional groups on this compound allows for the generation of a library of derivatives. The two primary sites for functionalization are the methyl ester and the secondary amine.

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under standard aqueous basic conditions (e.g., using LiOH, NaOH, or KOH) or acidic conditions. This transformation is crucial for creating analogs or preparing the molecule for further reactions, such as amide bond formation.

The phenylamino group can also be modified. For instance, the secondary amine can undergo N-alkylation or N-acylation reactions, provided that the reaction conditions are controlled to avoid competing reactions at the pyridazine ring nitrogen atoms. The selective functionalization of C-H bonds on the pyridine (B92270) and diazine rings is an area of active research, offering potential future routes for direct modification. digitellinc.comnih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes. For the synthesis of this compound, the mechanisms of nucleophilic substitution and cross-coupling reactions are particularly relevant.

Nucleophilic Aromatic Substitution: The mechanism for SNA_r_ on an electron-deficient ring like pyridazine is a two-step addition-elimination process. stackexchange.comquimicaorganica.org The nucleophile (aniline) first attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product.

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps. mdpi.comresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine precursor, forming a Pd(II) intermediate.

Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boron species.

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Ullmann Arylation: The mechanism of the copper-catalyzed Ullmann C-N coupling is more complex and less universally agreed upon than its palladium-catalyzed counterparts. A commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle. beilstein-journals.org The cycle is thought to begin with the coordination of the amine to a Cu(I) species. Oxidative addition of the aryl halide then forms a Cu(III) intermediate. Finally, reductive elimination from this intermediate forges the C-N bond and regenerates the active Cu(I) catalyst. beilstein-journals.org

Identification and Characterization of Reaction Intermediates

Understanding a reaction mechanism necessitates the identification of transient species that exist between reactants and products. In the synthesis of pyridazine derivatives, intermediates such as hydrazones are commonly formed and can sometimes be isolated. For instance, in the synthesis of related fused pyridazine systems, key intermediates have been successfully isolated and characterized, confirming the stepwise nature of the reaction pathway. nih.gov

A potential reaction pathway for this compound could involve the initial formation of a hydrazone intermediate from the reaction of a suitable β-ketoester with phenylhydrazine. This intermediate would then undergo intramolecular cyclization to form a dihydropyridazine, which is subsequently oxidized to the final aromatic pyridazine product. The characterization of these intermediates is crucial and is typically performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In some cases, X-ray crystallography of a stable intermediate can provide definitive structural proof. nih.gov

Table 1: Potential Intermediates in the Synthesis of this compound

| Intermediate Type | Description | Characterization Methods |

| Hydrazone | Formed from the initial condensation of a carbonyl group with phenylhydrazine. | ¹H NMR, ¹³C NMR, IR, MS |

| Dihydropyridazine | The non-aromatic cyclic product resulting from intramolecular cyclization of the hydrazone. | ¹H NMR, MS |

| Mesoionic Compound | A potential 1,3-dipole intermediate in cycloaddition reactions leading to fused pyridazine systems. nih.gov | Trapping experiments, Spectroscopic analysis |

Transition State Analysis and Energy Profile Mapping

For example, a DFT study on the regioselective synthesis of pyridazines from tetrazines provided detailed insights into the plausible reaction pathways. rsc.org The calculations identified the key transition state structures and their corresponding energy differences, which successfully explained the observed regioselectivity. rsc.org A similar computational analysis for the cyclization step in the formation of this compound could elucidate the factors controlling the reaction rate and regiochemical outcome, guiding the rational design of more efficient synthetic routes.

Kinetic Studies of Reaction Pathways to Optimize Yields and Selectivity

Kinetic studies involve measuring reaction rates under various conditions to understand how factors like temperature, concentration, pH, and catalysts influence the reaction pathway. acs.org This information is essential for optimizing reaction conditions to maximize the yield and selectivity of the desired product while minimizing reaction times and the formation of byproducts. liberty.edu

For the synthesis of this compound, a kinetic study would involve systematically varying parameters and monitoring the reaction progress, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Key parameters to investigate would include:

Temperature: Affects the reaction rate and can influence selectivity between competing pathways.

Catalyst Loading: In catalyzed reactions, finding the optimal catalyst concentration is crucial for efficiency and cost-effectiveness.

Reactant Concentration: Can impact the reaction order and rate.

Solvent: The polarity and nature of the solvent can significantly influence reaction rates and even the mechanism itself.

The data obtained from such studies allow for the determination of the reaction's rate law and activation energy, providing a quantitative understanding of the reaction dynamics and enabling the development of a robust and scalable synthetic process.

Advanced Synthetic Strategies and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This includes minimizing waste, avoiding hazardous solvents, and using catalytic methods.

Solvent-Free Synthesis and Solid-State Reactions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use. These reactions are often performed by heating or grinding the reactants together, sometimes with a catalytic amount of an agent. mdpi.comnih.gov Several studies have reported the successful synthesis of aminopyridines and related heterocycles under solvent-free conditions, often resulting in shorter reaction times, simpler workup procedures, and higher yields. mdpi.comnih.govsciforum.net

A plausible solvent-free approach for this compound could involve the multicomponent reaction of a β-ketoester, phenylhydrazine, and another suitable reagent under thermal conditions without any solvent. sciforum.net Additionally, solid-phase synthesis, where one of the reactants is attached to a polymer support, offers another green alternative that facilitates product purification and minimizes waste. oup.com

Catalytic Methodologies (e.g., metal-mediated synthesis)

Catalytic methods are fundamental to modern organic synthesis, offering high efficiency and selectivity. For the synthesis of this compound, metal-mediated cross-coupling reactions are particularly relevant for forming the C-N bond between the pyridazine core and the phenylamino group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds. acsgcipr.orgwikipedia.org This reaction would likely involve coupling a methyl 3-halo-pyridazine-4-carboxylate (where halo = Cl, Br, or I) with aniline in the presence of a palladium catalyst and a suitable ligand. researchgate.netwiley.com The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.orgnih.gov Besides palladium, other transition metals like copper and ruthenium have also been used to catalyze the synthesis of pyridazine derivatives. liberty.eduorganic-chemistry.org

Table 2: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst System | Description | Typical Conditions | Reference |

| First Generation | Pd(0) complexes with simple triarylphosphine ligands (e.g., P(o-tolyl)₃). | High temperatures, strong bases (e.g., NaOtBu). | wikipedia.org |

| Second Generation | Sterically hindered alkylphosphine ligands (e.g., P(tBu)₃) and Josiphos ligands. | Broader scope, including aryl chlorides. | wikipedia.org |

| Third Generation | Biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group. | High activity, low catalyst loadings, broad substrate scope. | acsgcipr.org |

| Modern Ligands | Dialkyl biheteroaryl phosphine ligands (e.g., KPhos) for challenging substrates. | Enables reactions with aqueous ammonia and hydroxide (B78521) bases. nih.govnih.gov | nih.govnih.gov |

Regioselectivity and Stereoselectivity Control in Synthetic Design

Regioselectivity is a critical aspect of synthesizing substituted heterocycles like this compound. The goal is to control the reaction to produce the desired 3,4-disubstituted isomer over other possibilities (e.g., 3,5- or 3,6-substitution). This control is typically achieved by careful selection of starting materials and reaction conditions.

For example, in a condensation reaction, the use of an unsymmetrical 1,4-dicarbonyl precursor can lead to two different regioisomeric products. The inherent electronic and steric properties of the precursor, as well as the reaction conditions (e.g., pH), can direct the cyclization to favor one isomer. mdpi.com Inverse-electron-demand Diels-Alder reactions involving tetrazines or 1,2,3-triazines are powerful, highly regioselective methods for constructing the pyridazine ring. organic-chemistry.orgorganic-chemistry.orgrsc.org Computational studies can also predict the regiochemical outcome, aiding in the synthetic design. rsc.org

Stereoselectivity is generally not a concern in the synthesis of the target compound itself, as it does not possess any chiral centers. However, if chiral starting materials were used or if a chiral center were to be introduced in a subsequent modification, then controlling the stereochemical outcome would become a crucial aspect of the synthetic design.

Structural Modifications and Derivatization Strategies

Chemical Transformations of the Pyridazine (B1198779) Core

The reactivity of the pyridazine ring in Methyl 3-(phenylamino)pyridazine-4-carboxylate is significantly influenced by its existing substituents—the phenylamino (B1219803) group at C3 and the methyl carboxylate at C4. The introduction of additional substituents can further tune the ring's electronic properties, affecting its susceptibility to various chemical reactions.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or methoxy (B1213986) groups, increase the electron density of the pyridazine ring, making it more reactive towards electrophiles and potentially less reactive towards nucleophiles. libretexts.org Conversely, EWGs, like nitro or cyano groups, decrease the ring's electron density, deactivating it for electrophilic substitution but activating it for nucleophilic substitution. libretexts.org

The position of the new substituent is also critical. For instance, theoretical studies on substituted methylxanthines, which also contain a diazine-like core, show that the number and position of methyl groups alter the molecule's basicity and reactivity. nih.gov In the context of the pyridazine core, substitution at the C5 or C6 positions would be most common, and the resulting electronic effects would influence the regioselectivity of subsequent reactions.

| Substituent Type | General Effect on Pyridazine Ring | Impact on Reactivity | Potential Reaction Favored |

| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | Increases electron density | Activates the ring towards electrophiles | Electrophilic Aromatic Substitution |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Decreases electron density | Activates the ring towards nucleophiles | Nucleophilic Aromatic Substitution |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Generally deactivating, but can direct substitution | Nucleophilic substitution (of the halogen) |

Table 1: Predicted Effects of Additional Substituents on the Pyridazine Ring.

Building upon the pyridazine core through annulation (the formation of a new ring fused to the existing one) is a powerful strategy for creating more complex, polycyclic systems. nih.govnih.gov These strategies often leverage the existing functional groups or reactive sites on the pyridazine ring.

Heterocyclic Annulation: Various methods have been developed for the synthesis of fused pyridazine systems. nih.gov

Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions, where the electron-deficient pyridazine or a related precursor like a 1,2,4,5-tetrazine (B1199680) acts as the diene, can be used to construct fused rings. mdpi.comorganic-chemistry.org

Condensation Reactions: Intramolecular condensation reactions are frequently employed. For example, pyridazines bearing appropriate functional groups at adjacent positions can be cyclized to form fused systems like pyridopyridazines. researchgate.net Reductive cyclization of a pyridazine-3-carboxylate ester bearing a 2-nitrophenyl group at the C4 position can yield pyridazoquinolinones. mdpi.com

Multi-component Reactions: Phenylazocyanothioacetamide can react with various active methylene (B1212753) compounds to afford fused pyrazolo- and thiazolo-pyridazines. nih.gov

| Annulation Strategy | Description | Resulting Fused System |

| Aza-Diels-Alder Cycloaddition | Reaction of a pyridazine precursor (e.g., tetrazine) with an enamine or other dienophile. mdpi.com | Fused Pyridazines, Pyrido[3,4-c]pyridazines |

| Reductive Cyclization | Reduction of a nitro group followed by intramolecular cyclization with an adjacent ester. mdpi.com | Pyridazoquinolinones |

| Condensation with C-N Fragments | Reaction of aroyl- or methyl-pyridazines with reagents like amide acetals. researchgate.net | Pyrido[3,4-d]pyridazines |

Table 2: Examples of Heterocyclic Annulation Strategies.

Ring Expansion and Contraction: While less common, transformations involving the expansion or contraction of the pyridazine ring are also known. wikipedia.org These reactions fundamentally alter the core scaffold.

Ring Contraction: The reduction of N-substituted pyridazin-3-ones with excess zinc dust in acetic acid has been shown to yield pyrrolidin-2-ones and 3-pyrrolin-2-ones, demonstrating a clear ring contraction from a six-membered to a five-membered ring. rsc.org This suggests that if the carboxylate at C4 of the title compound were converted to a suitable precursor, similar contractions could be explored.

Modifications of the Phenylamino Moiety

The phenylamino group offers two primary sites for modification: the phenyl ring itself and the secondary amine nitrogen atom.

Introducing substituents onto the phenyl ring of the phenylamino group is a classic strategy to modulate the compound's electronic properties through inductive and resonance effects. libretexts.org

Inductive Effects: Electronegative substituents (e.g., halogens, -CF₃) pull electron density through the sigma bonds, which can decrease the electron-donating ability of the entire phenylamino group.

Resonance Effects: Substituents with lone pairs (e.g., -OH, -OCH₃) or pi systems can donate or withdraw electron density through the pi system of the benzene (B151609) ring. An -OCH₃ group at the para position, for example, would strongly donate electron density by resonance, increasing the electron density on the amino nitrogen and subsequently on the pyridazine ring. Conversely, a para -NO₂ group would strongly withdraw electron density. libretexts.orgnih.gov

| Substituent at para-position | Inductive Effect | Resonance Effect | Overall Electronic Influence |

| -OCH₃ (Methoxy) | Withdrawing | Donating (Strong) | Strongly Electron-Donating |

| -CH₃ (Methyl) | Donating | Donating (Weak) | Weakly Electron-Donating |

| -Cl (Chloro) | Withdrawing (Strong) | Donating (Weak) | Electron-Withdrawing |

| -NO₂ (Nitro) | Withdrawing (Strong) | Withdrawing (Strong) | Strongly Electron-Withdrawing |

Table 3: Influence of Systematic para-Substitutions on the Phenylamino Moiety's Electronic Structure.

The secondary amine (N-H) of the phenylamino group is a nucleophilic site available for various derivatization reactions.

N-Alkylation/N-Arylation: The hydrogen atom can be replaced with alkyl or aryl groups through standard nucleophilic substitution reactions with alkyl halides or via metal-catalyzed cross-coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives (amides). This transformation would significantly alter the electronic properties, as the amide nitrogen's lone pair would be delocalized onto the acyl carbonyl group, reducing its ability to donate electrons to the pyridazine ring.

Coupling with Amino Acids: The amine can be coupled with protected amino acids using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) to form peptide-like linkages. researchgate.net This strategy is often used to improve biocompatibility or introduce specific biological interactions.

Functionalization and Derivatization of the Carboxylate Group

The methyl carboxylate group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. researchgate.netresearchgate.net

Hydrolysis: Saponification of the methyl ester using a base (e.g., NaOH) followed by acidification yields the corresponding pyridazine-4-carboxylic acid. This carboxylic acid is a key intermediate for further modifications. mdpi.com

Amidation: The ester can be converted directly to a primary amide via aminolysis, or more commonly, the carboxylic acid intermediate is coupled with various primary or secondary amines using peptide coupling reagents (e.g., DCC, HATU) to form a diverse library of secondary and tertiary amides.

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the methyl group with other alkyl groups, altering the steric and lipophilic properties of the ester.

| Starting Group | Reagents | Resulting Functional Group | Transformation |

| Methyl Ester | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid | Hydrolysis |

| Carboxylic Acid | R¹R²NH, DCC | Amide | Amidation |

| Methyl Ester | LiAlH₄ | Primary Alcohol | Reduction |

| Methyl Ester | R-OH, H⁺ or RO⁻ | New Ester | Transesterification |

Table 4: Common Derivatization Strategies for the Carboxylate Group.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the this compound Scaffold

The strategic positioning of the amino and carboxylate functionalities on the pyridazine ring of this compound offers a versatile platform for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the ortho-disposed amino and ester groups allows for their participation in a variety of cyclization reactions to form annulated structures, where the pyridazine core is fused with another heterocyclic ring. While specific literature detailing the cyclization reactions of this compound is limited, the chemical principles for forming such systems are well-established through studies on analogous 3-aminopyridazine (B1208633) derivatives. These reactions typically involve the condensation of the amino group and the subsequent or concurrent cyclization involving the carboxylate function (or its derivatives) with a suitable dielectrophilic reagent to build the new ring.

One of the most common strategies involves the formation of pyrimido[4,5-c]pyridazine (B13102040) systems. This is generally achieved by reacting a 3-aminopyridazine derivative with a reagent that can provide the necessary atoms to form the pyrimidine (B1678525) ring. For instance, the amino group can act as a nucleophile to initiate a reaction with various carbonyl compounds, nitriles, or other electrophiles, leading to an intermediate that can undergo intramolecular cyclization onto the carboxylate group.

Another potential pathway involves the construction of a fused pyridine (B92270) ring to yield pyrido[3,4-d]pyridazine (B3350088) derivatives. Such syntheses often rely on condensation reactions that build the pyridine ring from the amino and a carbon atom of the pyridazine core. While a variety of methods exist for synthesizing pyridopyridazines, those starting from substituted pyridazines often involve cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. sigmaaldrich.com

Table 1: Representative Synthesis of Fused Pyrimido[4,5-c]pyridazine Derivatives

This table illustrates the potential synthesis of pyrimido[4,5-c]pyridazine-diones from a 3-aminopyridazine-4-carboxylate scaffold, a reaction pattern observed in related heterocyclic systems. researchgate.net

| Product Name | Starting Material Analogue | Reagent | Conditions | Resulting Fused System |

| Phenyl-substituted pyrimido[4,5-c]pyridazine-dione | 3-Aminopyridazine-4-carboxamide | Phenyl isocyanate | Heating in a high-boiling solvent (e.g., DMF) | Formation of a urea (B33335) intermediate followed by intramolecular cyclization to yield the fused dione (B5365651) structure. |

| Methyl-substituted pyrimido[4,5-c]pyridazine-dione | 3-Aminopyridazine-4-carboxamide | Methyl isocyanate | Reflux in an inert solvent (e.g., Toluene) | The amino group attacks the isocyanate, and subsequent ring closure by the displacement of the ester's methoxy group affords the pyrimidinedione ring. |

Table 2: Representative Synthesis of Fused Pyrido[3,4-d]pyridazine Derivatives

This table outlines a hypothetical Gould-Jacobs-type reaction, a common method for constructing fused pyridine rings, as it could be applied to a 3-aminopyridazine scaffold to form a pyrido[3,4-d]pyridazinone.

| Product Name | Starting Material Analogue | Reagent | Conditions | Resulting Fused System |

| Ethyl 4-hydroxypyrido[3,4-d]pyridazine-carboxylate | 3-Aminopyridazine | Diethyl (ethoxymethylene)malonate | 1. Heating without solvent. 2. Cyclization in a high-boiling solvent (e.g., Dowtherm A). | Condensation of the amino group with the malonate derivative, followed by thermal cyclization and tautomerization, leads to the formation of the fused pyridinone ring. scispace.com |

| Substituted pyrido[3,4-d]pyridazinone | 3-Aminopyridazine | Ethyl acetoacetate | 1. Condensation to form an enamine intermediate. 2. High-temperature cyclization. | Formation of a fused 4-methyl-substituted pyridinone ring system. |

Table 3: Representative Synthesis of Fused Triazolo[4,3-b]pyridazine Systems

This table shows a potential pathway to a triazolo-fused system, which involves the conversion of the carboxylate to a hydrazide, followed by cyclization. This is a common strategy for forming fused triazole rings.

| Product Name | Starting Material Analogue | Reagents | Conditions | Resulting Fused System |

| Phenyl-substituted triazolo[4,3-b]pyridazine | 3-Hydrazinopyridazine-4-carboxylate | Triethyl orthoformate, Aniline (B41778) | 1. Reaction with triethyl orthoformate to form an intermediate. 2. Condensation with aniline and oxidative cyclization. | The hydrazino group is key to forming the triazole ring, which is fused to the pyridazine core. |

| Fused Tetrazolo[1,5-b]pyridazine | 1-Hydrazinopyrido[3,4-d]pyridazine-4(3H)-one | Nitrous Acid (from NaNO₂/HCl) | Low temperature (0-5 °C) | Diazotization of the hydrazino group followed by intramolecular cyclization yields the fused tetrazole ring. scispace.com |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Literature

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic and analytical data for the specific chemical compound this compound. While extensive information exists for structurally related compounds such as pyridazine derivatives, phenylamino-substituted heterocycles, and other carboxylate esters, the specific combination of these functional groups in the requested molecule is not well-documented in the available resources.

Consequently, it is not possible to provide a thorough and scientifically accurate article detailing the advanced spectroscopic and analytical characterization of this compound as requested. Generating such an article without established research findings would require speculation and fabrication of data, which would be scientifically unsound.

Research on analogous compounds provides a framework for the types of analyses that would be necessary for full characterization. For instance, studies on similar heterocyclic systems routinely employ a suite of techniques to confirm molecular structure and purity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. Chemical shifts, signal integrations, and coupling constants would reveal the precise arrangement of protons and carbons on the pyridazine and phenyl rings. Advanced 2D NMR techniques like COSY, HMQC, and HMBC would be essential to establish connectivity between adjacent protons and across several bonds to carbon atoms, respectively. ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atoms within the pyridazine ring and the amino linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would be used to identify key functional groups. Characteristic vibrational frequencies would be expected for the N-H bond of the amino group, the aromatic C-H and C=C bonds of the rings, the C=O of the methyl ester, and the C-O ester linkage. These techniques could also offer insights into potential intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be critical for confirming the compound's molecular formula by providing a highly accurate measurement of its molecular weight. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure.

While these methodologies would be standard for the characterization of this compound, the actual experimental data (e.g., specific chemical shifts, vibrational frequencies, and mass-to-charge ratios) are not present in the surveyed literature. Therefore, the creation of detailed data tables and an in-depth discussion as per the requested outline cannot be fulfilled at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Precise Molecular Weight Determination

Mass spectrometry is a fundamental technique for the precise determination of the molecular weight of "Methyl 3-(phenylamino)pyridazine-4-carboxylate". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

| Analytical Technique | Information Obtained | Expected Value for C12H11N3O2 |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Calculated monoisotopic mass: 229.0851 g/mol |

This table is generated based on the chemical formula of the compound and general principles of mass spectrometry, as specific experimental data for this compound was not available in the search results.

Elucidation of Fragmentation Pathways and Structural Information

The fragmentation of pyridazine (B1198779) derivatives is often characterized by the loss of stable neutral molecules like dinitrogen (N₂) and hydrogen cyanide (HCN) from the heterocyclic ring. Additionally, cross-ring cleavages are common fragmentation patterns for pyridazine and pyrimidine (B1678525) ring systems. For "this compound," the initial fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Subsequent fragmentation could then proceed through the characteristic pyridazine ring cleavages. The phenylamino (B1219803) substituent can also influence the fragmentation, potentially leading to the cleavage of the C-N bond connecting the phenyl group to the pyridazine ring.

Anticipated Fragmentation Pathways:

Loss of Methoxy Radical: [M - •OCH₃]⁺

Loss of Methoxycarbonyl Radical: [M - •COOCH₃]⁺

Loss of Dinitrogen: [M - N₂]⁺•

Loss of Hydrogen Cyanide: [M - HCN]⁺•

Cleavage of the Phenylamino Group: Formation of a phenyl cation or a pyridazine-based fragment.

| Fragmentation Process | Potential Fragment Ion (m/z) |

| Loss of •OCH₃ | 200 |

| Loss of •COOCH₃ | 170 |

| Loss of N₂ from the pyridazine ring | 201 |

| Loss of HCN from the pyridazine ring | 202 |

This table presents hypothetical fragmentation data based on the known fragmentation patterns of related heterocyclic compounds. Specific experimental data for this compound is required for definitive confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

Currently, there are no published X-ray crystal structures for "this compound" in the crystallographic databases. However, analysis of crystal structures of related pyridazine derivatives often reveals planar or near-planar pyridazine rings. The planarity of the molecule would be influenced by the torsion angles between the pyridazine ring, the phenylamino group, and the methyl carboxylate substituent.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise positions of all atoms in the unit cell. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Intermolecular Interactions | Insights into crystal packing and solid-state properties. |

This table outlines the type of data that would be obtained from an X-ray crystallographic analysis. The actual values are pending experimental determination.

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

The UV-Vis absorption spectrum of "this compound" is expected to be dominated by π → π* and n → π* electronic transitions within its aromatic system. The chromophore consists of the pyridazine ring conjugated with the phenylamino and methyl carboxylate groups. The phenylamino group, acting as an electron-donating group, and the methyl carboxylate group, an electron-withdrawing group, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine.

The absorption spectrum of pyridazine in the gas phase shows a broad continuum with low-intensity absorption bands between 200 and 380 nm. The introduction of the phenylamino and methyl carboxylate substituents would likely result in more intense and red-shifted absorption bands. The n → π* transitions, originating from the lone pair of electrons on the nitrogen atoms of the pyridazine ring, are typically weaker and may be observed as a shoulder on the more intense π → π* absorption bands.

Luminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the photophysical properties and energy dissipation mechanisms of the excited state of "this compound". Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing).

The fluorescence properties of aminopyridine derivatives have been studied, and they often exhibit fluorescence in the visible region. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would depend on the competition between radiative and non-radiative decay pathways. The nature and position of substituents on the pyridazine ring can significantly influence the fluorescence quantum yield and the emission wavelength. For "this compound," the presence of the phenylamino group is likely to enhance fluorescence compared to the parent pyridazine. The investigation of solvent effects on the absorption and emission spectra (solvatochromism) can provide further information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

| Spectroscopic Parameter | Information Provided |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption, indicates electronic transition energies. |

| ε (Molar Absorptivity) | Measure of the probability of the electronic transition. |

| λem (Emission) | Wavelength of maximum fluorescence emission. |

| ΦF (Fluorescence Quantum Yield) | Efficiency of the fluorescence process. |

| Stokes Shift | Difference in energy between absorption and emission maxima. |

This table lists key photophysical parameters that would be determined through UV-Vis and luminescence spectroscopy. Specific experimental values for this compound are required for a complete analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.netiiste.org By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular properties. For pyridazine (B1198779) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide reliable results that correlate well with experimental data. gsconlinepress.comuc.pt

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are employed to map the electronic landscape of Methyl 3-(phenylamino)pyridazine-4-carboxylate. These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. gsconlinepress.comresearchgate.net

The electronic structure of pyridazine derivatives is significantly influenced by the nature and position of substituents. researchgate.net In this compound, the phenylamino (B1219803) and methyl carboxylate groups are expected to modulate the electron density of the pyridazine ring. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and highlight electrophilic and nucleophilic sites, offering insights into how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Electronic Properties Calculated for a Phenylamino-pyridazine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

Geometrical Optimization and Conformer Analysis

The three-dimensional structure of this compound is determined through geometry optimization calculations. gsconlinepress.com These computations find the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. For flexible molecules with rotatable bonds, such as the bond between the phenylamino group and the pyridazine ring, multiple low-energy conformers may exist.

Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. researchgate.netiu.edu.sa This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. The relative energies of different conformers are typically calculated to determine their population at a given temperature.

Table 2: Illustrative Geometrical Parameters for an Optimized Phenylamino-pyridazine Structure

| Parameter | Bond Length (Å) / Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyridazine-amino) | 1.38 | - |

| C=O (carboxylate) | 1.21 | - |

| C-N-C (amino bridge) | 125.0 | - |

| Phenyl-N-C-C (torsion) | - | 35.0 |

Note: The data in this table is for illustrative purposes to show the type of information obtained from geometry optimization. Actual values would be specific to the molecule .

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model and confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. github.ionih.gov Computational prediction of NMR spectra is a valuable tool for structural elucidation of novel compounds. mdpi.comresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.netcore.ac.uk These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR spectra to assign vibrational modes to specific functional groups and bonding arrangements. uc.ptresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations help in understanding the electronic transitions within the molecule.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) | 7.2-8.5 (aromatic), 3.9 (methyl) | 7.1-8.4 (aromatic), 3.85 (methyl) |

| ¹³C NMR (δ, ppm) | 115-160 (aromatic/heterocyclic), 165 (carbonyl), 52 (methyl) | 116-158 (aromatic/heterocyclic), 166 (carbonyl), 52.5 (methyl) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~1720 (C=O stretch) | 3345 (N-H stretch), 1718 (C=O stretch) |

| UV-Vis (λmax, nm) | 280, 350 | 285, 355 |

Note: This table presents an illustrative comparison. Actual correlation would depend on the accuracy of the computational method and experimental conditions.

Reaction Mechanism Studies Through Computational Modeling

Computational modeling extends beyond static molecular properties to the investigation of chemical reactions, providing detailed insights into synthetic pathways.

Detailed Exploration of Potential Energy Surfaces for Synthetic Pathways

To understand how this compound is formed, computational chemists can map the potential energy surface (PES) for its synthetic reactions. mdpi.com The synthesis of pyridazine derivatives often involves cyclization reactions. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. This allows for the identification of the most favorable reaction pathway.

Characterization of Transition States and Calculation of Activation Energies

A key aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along the reaction coordinate. By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined. The activation energy is a critical factor that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction. These computational findings can guide the optimization of reaction conditions to improve the yield and efficiency of the synthesis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to understand the three-dimensional structure of a molecule and its interactions with biological macromolecules. These techniques are crucial in modern drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the potential biological targets of "this compound" and the nature of its interactions at the molecular level. While specific docking studies for this exact compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related pyridazine and pyridazinone derivatives.

For instance, molecular docking studies on various pyridazinone derivatives have revealed their potential as inhibitors of several enzymes. nih.govwjarr.comresearchgate.net These studies often highlight the importance of the pyridazine core in forming key interactions with amino acid residues in the active site of the target protein. The nitrogen atoms of the pyridazine ring, with their high electron density, can act as hydrogen bond acceptors. nih.gov The phenylamino and carboxylate groups of "this compound" would also be expected to participate in significant interactions. The amino group can act as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions. The methyl carboxylate group can also form hydrogen bonds and electrostatic interactions.

In a hypothetical docking scenario, the interaction profile of "this compound" with a target protein could involve a combination of these interactions, as outlined in the table below.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

|---|---|---|

| Pyridazine Ring (N atoms) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Phenylamino (NH group) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Phenylamino (Phenyl ring) | π-π Stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Carboxylate (C=O group) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Methyl Carboxylate (Ester group) | Electrostatic/Dipole-Dipole | Polar residues |

The specific interactions and their strengths would ultimately depend on the topology and chemical nature of the target's binding pocket. Molecular docking studies on similar pyridazine-3-carboxamides have shown their potential as CB2-selective agonists, where the pyridazine core and carboxamide linker play crucial roles in binding. nih.gov

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For "this compound," the key flexible bonds are the C-N bond connecting the phenylamino group to the pyridazine ring and the C-C bond linking the methyl carboxylate group.

Rotation around these bonds gives rise to various conformers with different energetic stabilities. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the preferred conformations. For molecules with phenylamino groups, the orientation of the phenyl ring relative to the heterocyclic ring is a critical conformational feature. nih.gov In many cases, a non-planar conformation is energetically favored to minimize steric hindrance. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformational states and the transitions between them. This can reveal the flexibility of the molecule and the probability of it adopting a conformation suitable for binding to a biological target.

The energetic preferences for different conformers can be summarized in a potential energy surface map, which illustrates the energy of the molecule as a function of its dihedral angles. The global minimum on this surface represents the most stable conformation. For "this compound," the interplay between electronic effects (conjugation) and steric effects will determine the energetically preferred conformations. The presence of substituents on the phenyl ring or the pyridazine core in related molecules has been shown to significantly influence their conformational preferences. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. This approach is valuable for predicting the properties of new compounds without the need for experimental measurements.

The first step in a QSPR study is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure of the molecule. These descriptors can be categorized based on their dimensionality:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds) and topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric parameters (e.g., molecular surface area, volume) and quantum chemical descriptors.

For "this compound," a variety of descriptors can be calculated, as shown in the table below.

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, and shape |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity |

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic transitions. ijournalse.org

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods are used to build a mathematical model that correlates these descriptors with an observable physicochemical property. Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). ijournalse.orgresearchgate.net

For pyridazine derivatives, QSPR studies have been conducted to predict various properties, such as their olfactive thresholds. ijournalse.orgresearchgate.net In such studies, descriptors related to molecular size, shape, and electronic properties are often found to be important. For "this compound," a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time.

The general form of a QSPR model is:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Structure Molecular/cellular Interaction Relationships and Mechanistic Insights

Exploration of Structural Determinants Governing Molecular Recognition and Binding

Molecular recognition is a highly specific process governed by the complementary shapes, sizes, and chemical properties of a ligand and its binding site on a macromolecular target. For Methyl 3-(phenylamino)pyridazine-4-carboxylate, the key structural elements include the pyridazine (B1198779) ring, the phenylamino (B1219803) group, and the methyl carboxylate group.

Impact of Substituent Modifications on Binding Affinity to Macromolecular Targets (e.g., enzymes, receptors)

While direct studies on substituent modifications of this compound are not extensively documented, research on analogous structures provides valuable insights into how such changes can modulate binding affinity. For instance, in a series of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives developed as TYK2 inhibitors, modifications to the groups attached to the pyridazine core were shown to significantly impact their inhibitory activity. nih.gov This suggests that the phenylamino and methyl carboxylate moieties of the target compound are critical for its interaction with biological targets.

Similarly, studies on other heterocyclic compounds, such as (3/4-(pyrimidin-2-ylamino)benzoyl)-based derivatives, have demonstrated that the nature and position of substituents on the aromatic rings play a crucial role in their binding affinity and biological activity as RXRα antagonists. nih.gov For this compound, it can be inferred that substitutions on the phenyl ring could lead to steric or electronic changes that either enhance or diminish its binding to a potential macromolecular partner.

Interactive Data Table: Hypothetical Substituent Effects on Binding Affinity

The following table is a hypothetical representation based on general principles of medicinal chemistry, as direct data for this compound is unavailable.

| Substituent on Phenyl Ring | Predicted Effect on Binding Affinity | Rationale |

| Electron-donating group (e.g., -OCH3) | Potentially increases | May enhance hydrogen bonding or electronic interactions. |

| Electron-withdrawing group (e.g., -NO2) | Potentially decreases | Could alter the electronic distribution and reduce binding. |

| Bulky group (e.g., -tBu) | Likely decreases | May cause steric hindrance at the binding site. |

| Halogen (e.g., -Cl, -F) | Variable | Can increase lipophilicity and form halogen bonds, but may also have negative steric effects. |

Influence of Conformational Flexibility on Ligand-Target Complex Formation

The conformational flexibility of a ligand is a critical factor in its ability to adapt to the binding site of a target molecule. The bond connecting the phenylamino group to the pyridazine ring in this compound allows for rotational freedom. This flexibility enables the molecule to adopt various conformations, one of which may be energetically favorable for binding to a specific protein. The planarity of the pyridazine and phenyl rings, in contrast, provides a rigid scaffold that can participate in stacking interactions within a binding pocket. Computational studies on similar heterocyclic systems often explore these conformational possibilities to predict the most likely binding poses.

Investigations into Cellular Pathway Modulation: A Molecular Perspective

The interaction of a small molecule with a specific molecular target can trigger a cascade of downstream cellular events, leading to a measurable biological response.

Characterization of Specific Molecular Targets and Binding Modes

While the specific molecular targets of this compound have not been definitively identified in the available literature, related pyridazine derivatives have been shown to interact with a variety of enzymes and receptors. For example, certain pyridazine-3-carboxamide derivatives have been identified as inhibitors of the TYK2 kinase, a key component in cytokine signaling pathways. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes, often involving hydrogen bonds and hydrophobic interactions with the ATP-binding site of the kinase.

In another study, derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acid, which share a similar structural motif, have been investigated for their antiviral activity. researchgate.net The mechanism of action for these compounds is thought to involve the inhibition of viral replication processes, although the precise molecular target is not always fully elucidated.

Analysis of Downstream Cellular Responses and Biochemical Cascades (e.g., enzyme inhibition profiles)

The modulation of a specific molecular target by a compound like this compound would be expected to lead to downstream effects on cellular signaling pathways. For instance, if the compound were to inhibit a kinase, it would disrupt the phosphorylation of downstream substrate proteins, thereby altering cellular processes such as proliferation, differentiation, or survival. The specific biochemical cascades affected would be entirely dependent on the identity and function of the molecular target. Without confirmed targets for this compound, any discussion of downstream responses remains speculative.

Mechanistic Elucidation of Observed Molecular and Cellular Effects

Elucidating the precise mechanism of action of a compound involves integrating data from structural biology, molecular modeling, and cellular assays. For this compound, a complete mechanistic understanding would require the identification of its binding partners, characterization of the binding interactions at an atomic level, and correlation of these molecular events with observed cellular outcomes. Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable hypotheses about potential binding modes and interactions that can then be tested experimentally.

Comparative Structure-Function Analysis with Related Heterocyclic Systems

Influence of the Heterocyclic Core

The replacement of the pyridazine core in bioactive molecules with other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) often results in varied biological outcomes. For instance, in the context of kinase inhibitors, the arrangement of nitrogen atoms in the heterocyclic core is crucial for establishing key interactions with the kinase hinge region. A study on c-Met kinase inhibitors demonstrated that replacing a central benzene (B151609) ring with a pyridine (B92270) ring in the structure of cabozantinib (B823) resulted in a potent bioisostere. The pyridine-centered compound exhibited an IC50 value of 4.9 nM, comparable to cabozantinib's 5.4 nM, highlighting that the nitrogen atom's position within the ring can be critical for maintaining or even improving inhibitory activity. nih.gov

In another comparative study, pyridazine-annulated bioisosteres of (+/-)-pyrido[3.4-b]homotropane, a nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, were synthesized and evaluated. The replacement of the pyridine ring with a pyridazine resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype. This suggests that for this particular receptor, the electronic and steric properties of the pyridazine ring are less favorable for binding compared to the original pyridine.

The basicity of the heterocyclic core is another important factor. Pyridazine is less basic than pyridine but more basic than pyrimidine and pyrazine. This difference in basicity can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to form ionic bonds with biological targets. The electrostatic repulsion between the lone pairs of the adjacent nitrogen atoms in pyridazine is believed to destabilize the non-protonated form, making it more readily protonated than would be expected based on inductive effects alone. quora.com

| Heterocyclic Core | Key Structural Feature | Impact on Biological Activity (Example) | Reference |

|---|---|---|---|

| Pyridazine | Adjacent nitrogen atoms | In nAChR ligands, replacement of pyridine with pyridazine led to a 30-fold decrease in affinity. | nih.gov |

| Pyridine | Single nitrogen atom | Replacement of a central benzene ring with pyridine in a c-Met kinase inhibitor maintained potent activity (IC50 4.9 nM vs 5.4 nM). | nih.gov |

| Pyrimidine | Nitrogen atoms at 1,3-positions | Often used as a bioisostere for pyridine and other heterocyles in anticancer agents. | mdpi.com |

| Pyrazine | Nitrogen atoms at 1,4-positions | Generally less basic than pyridazine and pyridine, which can influence pharmacokinetic properties. | semanticscholar.org |

Impact of Substituent Positions

The positioning of the phenylamino and methyl carboxylate groups on the pyridazine ring is a critical determinant of the molecule's activity. Structure-activity relationship studies on 3-aminopyridazine (B1208633) derivatives have shown that the nature and position of substituents can dissociate different biological activities. For example, in a series of minaprine (B1677143) analogues, serotonergic activity was found to be primarily correlated with the substituent at the 4-position of the pyridazine ring. nih.gov This suggests that for this compound, the methyl carboxylate at the C4 position is likely a key contributor to a specific biological interaction profile.

In research focused on pyridazine-based inhibitors of amyloid fibril formation, it was demonstrated that not only the type of substituent on the flanking aryl rings but also their positions were important for their inhibitory roles. nih.gov This underscores the principle that subtle changes in substituent placement can lead to significant differences in biological effect due to altered steric and electronic interactions with the target molecule.

| Compound Class | Substituent Position | Observed Effect | Reference |

|---|---|---|---|

| 3-Aminopyridazine Derivatives | 4-position | Correlated with serotonergic activity. | nih.gov |

| Pyridazine-based Amyloid Inhibitors | Aryl substituent position | Important for inhibitory role in amyloid fibril formation. | nih.gov |

| N-pyridyl-benzothiazine-3-carboxamides | Relative orientation of rings | Influences analgesic and anti-inflammatory activity. | researchgate.net |

Advanced Applications and Future Research Horizons in Chemical Science

Utility as a Versatile Chemical Building Block in Complex Organic Synthesis

Methyl 3-(phenylamino)pyridazine-4-carboxylate serves as a highly functionalized scaffold for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The strategic placement of the amino and carboxylate groups on the pyridazine (B1198779) ring allows for a variety of subsequent chemical transformations.

Pyridazine carboxylate derivatives are key intermediates in the synthesis of fused-ring systems like pyrido[3,4-c]pyridazines, which are promising scaffolds in medicinal chemistry. mdpi.com Synthetic strategies often involve the modification of substituents on the pyridazine ring. For instance, analogous structures such as 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position, followed by cyclocondensation to yield complex dihydroxypyridopyridazine structures. mdpi.comresearchgate.net This established reactivity highlights a potential pathway for the subject compound, where the phenylamino (B1219803) group at position 3 would electronically influence subsequent substitution or condensation reactions.

The reactivity of the pyridazine core is highly dependent on its substituents. Halogenated pyridazinones, for example, can be used as scaffolds for creating polyfunctional systems through sequential nucleophilic aromatic substitution reactions. nih.gov Studies on 4,5,6-trifluoropyridazin-3(2H)-one show that reaction with aniline (B41778) derivatives—structurally related to the phenylamino group—preferentially yields substitution at the 4-position. nih.gov This suggests that the phenylamino group in this compound could similarly direct the regioselectivity of further functionalization on the pyridazine ring.

The ester and amino functionalities themselves are reactive handles for elaboration. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate-specific chemistry. The secondary amine of the phenylamino group can be a site for acylation, alkylation, or participation in cyclization reactions, further expanding the synthetic diversity accessible from this building block. These transformations allow chemists to leverage the core structure to build a library of complex molecules for various applications. chemicalpapers.com

Exploration of the Compound in Materials Science Applications (e.g., organic semiconductors, advanced optical materials)

The inherent electronic properties of the pyridazine ring make it an attractive component for advanced materials. Pyridazines are recognized as organic heterocyclic aromatic semiconductors, and their planar structure promotes efficient π–π stacking, which can lead to materials with high crystal packing density. liberty.edursc.orgliberty.edu The combination of an electron-donating group (phenylamino) and an electron-accepting group (pyridazine-4-carboxylate) within the same molecule creates a donor-acceptor (D-A) architecture, which is fundamental to the design of modern optoelectronic materials.

Recent research has focused on pyridazine as a potent electron-accepting moiety in materials designed for Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgmdpi.com DFT calculations show that the pyridazine core possesses a Lowest Unoccupied Molecular Orbital (LUMO) energy level comparable to other widely used acceptors like pyrazine (B50134) and triazine, making it highly suitable for TADF emitters. frontiersin.orgnih.gov

In studies of novel D-A molecules, pyridazine acceptors have been combined with various donor units, such as phenoxazine (B87303), to create emitters with fast delayed fluorescence. frontiersin.orgresearchgate.net For example, a compound combining a pyridazine acceptor with phenoxazine donors demonstrated a high reverse intersystem crossing (rISC) rate of 3.9 x 10⁶ s⁻¹ and a fast delayed emission lifetime of under 500 nanoseconds. frontiersin.org An Organic Light-Emitting Diode (OLED) based on this material confirmed triplet exciton (B1674681) utilization via the TADF mechanism. researchgate.net These findings underscore the potential of D-A structures like this compound to serve as scaffolds for new TADF emitters.

The photophysical properties of related phenylamino-substituted azines have also been investigated. Studies on 2-N-phenylamino-pyridine derivatives reveal how substituent positioning modulates structural and photophysical behavior, providing insights into their potential use as dyes in functional materials. mdpi.comjmu.edu This parallel research suggests that the phenylamino group on the pyridazine ring likely plays a crucial role in defining the optical and electronic characteristics of the molecule, making it a target for tuning properties in organic semiconductors and advanced optical materials.

| Research Finding | Material Application | Key Pyridazine Property |

| Pyridazine-based D-A molecules exhibit fast delayed emission. frontiersin.orgnih.gov | Thermally Activated Delayed Fluorescence (TADF) Emitters | Strong electron-accepting nature (low LUMO) |

| Planar structure of pyridazine promotes dense crystal packing. rsc.org | Organic Semiconductors | Efficient π–π stacking interactions |

| Pyridazine derivatives are used as hosts in phosphorescent OLEDs. nih.gov | Organic Light-Emitting Diodes (OLEDs) | Suitable electronic and photophysical properties |

| Phenylamino-substituted azines show promise as functional dyes. mdpi.com | Advanced Optical Materials | Tunable photophysical behavior |

Role of the Compound in Catalyst Design and Ligand Development

The pyridazine heterocycle is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal centers to form complexes with significant catalytic activity. researchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyridazine ring can act as a chelating unit, and the presence of additional functional groups, such as the carboxylate in this compound, provides additional coordination sites.

Ruthenium complexes containing pyridazine-3-carboxylic acid have been synthesized and characterized, revealing that the ligand binds to the metal center in a bidentate fashion through one of the pyridazine nitrogen atoms and a carboxylate oxygen. mdpi.com This coordination mode creates a stable five-membered metallocycle. This compound possesses the same N,O-coordination motif, suggesting it can act as a bidentate ligand for various transition metals. The phenylamino substituent at the 3-position would modulate the electronic properties of the ligand, thereby influencing the stability and catalytic activity of the resulting metal complex.

Pyridazine-based ligands have been successfully employed in various catalytic transformations. For example, rhenium complexes with tridentate pyridazine phenolate (B1203915) ligands have been shown to catalyze the oxidation of cyclooctene. researchgate.net Furthermore, dinuclear Ruthenium(II) complexes with pyridazine-based N-heterocyclic carbene (NHC) ligands exhibit excellent catalytic activity for the oxidation of alkenes to diketones. acs.org

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, also contribute to its utility in molecular recognition and supramolecular chemistry, which are integral to modern catalyst design. nih.gov The ability to systematically modify the substituents on the pyridazine scaffold allows for the fine-tuning of the steric and electronic environment around a metal center, making compounds like this compound valuable platforms for developing new, highly selective catalysts.

| Metal Complex System | Catalytic Application | Role of Pyridazine Ligand |

| Rhenium-pyridazine phenolate complexes researchgate.net | Oxidation of cyclooctene | Forms stable tridentate coordination |

| Ruthenium-pyridazine NHC complexes acs.org | Oxidation of alkenes | Bridges two metal centers, facilitating catalysis |

| Ruthenium-pyridazine carboxylic acid complexes mdpi.com | Model for catalytic systems | Provides bidentate N,O-coordination |

Emerging Research Directions and Unexplored Chemical Reactivity of the Pyridazine Scaffold

The pyridazine scaffold continues to be a fertile ground for chemical innovation, with several emerging research directions aimed at exploiting its unique reactivity. While historically explored for its biological activity, new frontiers are opening in materials science and synthetic methodology. researchgate.netnih.gov

One major area of emerging research is the development of novel pyridazine-based materials for optoelectronics, as evidenced by the recent breakthroughs in TADF emitters. frontiersin.orgnih.gov Future work will likely focus on synthesizing a broader library of D-A type pyridazine derivatives to fine-tune emission colors, quantum efficiencies, and device lifetimes. The specific substitution pattern of this compound makes it an ideal candidate for systematic modification to probe structure-property relationships in these advanced materials.